tert-Butyl trans-3-(bromomethyl)-cyclohexylcarbamate
Overview
Description
tert-Butyl trans-3-(bromomethyl)-cyclohexylcarbamate: is an organic compound that features a cyclohexane ring substituted with a bromomethyl group and a tert-butylcarbamate group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl trans-3-(bromomethyl)-cyclohexylcarbamate typically involves the bromination of a cyclohexane derivative followed by the introduction of the tert-butylcarbamate group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators to achieve selective bromination at the desired position.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The specific conditions and reagents used can vary depending on the desired scale and purity requirements.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl trans-3-(bromomethyl)-cyclohexylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination: Strong bases such as potassium tert-butoxide or sodium hydride are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while elimination with potassium tert-butoxide would produce an alkene.
Scientific Research Applications
tert-Butyl trans-3-(bromomethyl)-cyclohexylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules or as a precursor in the synthesis of biologically active compounds.
Medicine: It may serve as a starting material for the development of pharmaceuticals, particularly those requiring specific functional groups for activity.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl trans-3-(bromomethyl)-cyclohexylcarbamate involves its reactivity towards nucleophiles and bases. The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic attack. The tert-butylcarbamate group can provide steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
tert-Butyl trans-3-(chloromethyl)-cyclohexylcarbamate: Similar structure but with a chlorine atom instead of bromine.
tert-Butyl trans-3-(iodomethyl)-cyclohexylcarbamate: Similar structure but with an iodine atom instead of bromine.
tert-Butyl trans-3-(hydroxymethyl)-cyclohexylcarbamate: Similar structure but with a hydroxyl group instead of bromine.
Uniqueness: tert-Butyl trans-3-(bromomethyl)-cyclohexylcarbamate is unique due to the presence of the bromomethyl group, which provides distinct reactivity compared to its chloro, iodo, and hydroxyl analogs. The bromine atom is a better leaving group than chlorine, making the compound more reactive in nucleophilic substitution reactions. Additionally, the tert-butylcarbamate group offers steric protection, which can influence the compound’s reactivity and selectivity in various chemical transformations.
Properties
IUPAC Name |
tert-butyl N-[(1R,3R)-3-(bromomethyl)cyclohexyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNO2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h9-10H,4-8H2,1-3H3,(H,14,15)/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDUGNDNCQMMBK-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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